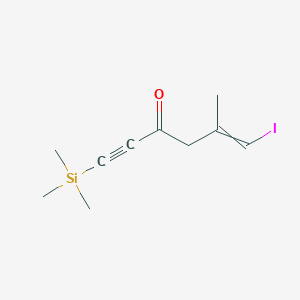![molecular formula C44H40Si B14191571 3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole] CAS No. 849727-77-1](/img/structure/B14191571.png)
3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole]: is a complex organic compound known for its unique structural properties It belongs to the class of spiro compounds, which are characterized by a central spiro atom connecting two cyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole] typically involves a multi-step process. One common method includes the reaction of dibenzosilole with tert-butyl and phenyl substituents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the tert-butyl or phenyl groups, often facilitated by halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is of interest for its potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it a candidate for improving the efficiency and stability of these devices.
Mechanism of Action
The mechanism of action of 3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole] is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and other non-covalent interactions. These interactions can influence the electronic properties of materials in which the compound is incorporated, thereby enhancing their performance in optoelectronic applications.
Comparison with Similar Compounds
- 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
Comparison: Compared to these similar compounds, 3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole] stands out due to its spiro structure, which imparts unique electronic properties. This makes it particularly valuable in the field of organic electronics, where such properties are crucial for the development of high-performance materials.
Properties
CAS No. |
849727-77-1 |
|---|---|
Molecular Formula |
C44H40Si |
Molecular Weight |
596.9 g/mol |
IUPAC Name |
3,3'-ditert-butyl-7,7'-diphenyl-5,5'-spirobi[benzo[b][1]benzosilole] |
InChI |
InChI=1S/C44H40Si/c1-43(2,3)33-19-23-37-35-21-17-31(29-13-9-7-10-14-29)25-39(35)45(41(37)27-33)40-26-32(30-15-11-8-12-16-30)18-22-36(40)38-24-20-34(28-42(38)45)44(4,5)6/h7-28H,1-6H3 |
InChI Key |
FQYJRAFDRJVBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C([Si]24C5=C(C=CC(=C5)C6=CC=CC=C6)C7=C4C=C(C=C7)C(C)(C)C)C=C(C=C3)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


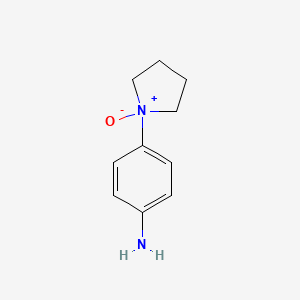
![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)
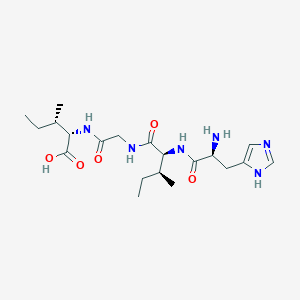
![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)
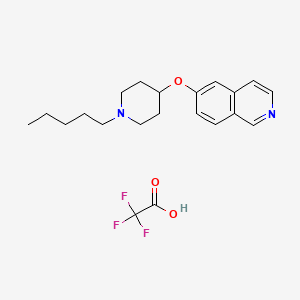
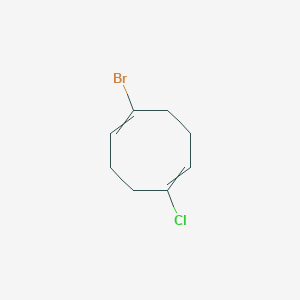
![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)
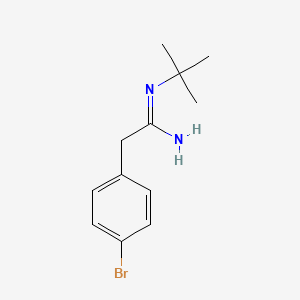
![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)
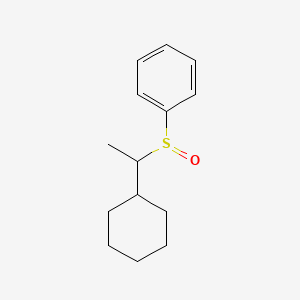
![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)
